5-Fluoro-6-methylpyridine-2-sulfonyl chloride
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Overview
Description
5-Fluoro-6-methylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylpyridine-2-sulfonyl chloride typically involves the chlorination of 5-Fluoro-6-methylpyridine-2-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction is monitored using various analytical techniques to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylpyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide (H2O2) for oxidation or lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
5-Fluoro-6-methylpyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations to introduce the sulfonyl group into other molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoropyridine-2-sulfonyl chloride
- 6-Methylpyridine-2-sulfonyl chloride
- 5-Chloro-6-methylpyridine-2-sulfonyl chloride
Uniqueness
5-Fluoro-6-methylpyridine-2-sulfonyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific steric effects, which can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
5-fluoro-6-methylpyridine-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-5(8)2-3-6(9-4)12(7,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMOWDZSFJKWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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